2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

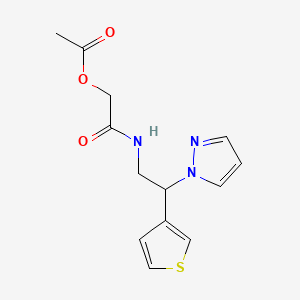

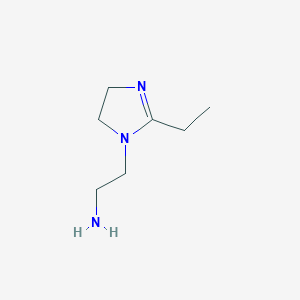

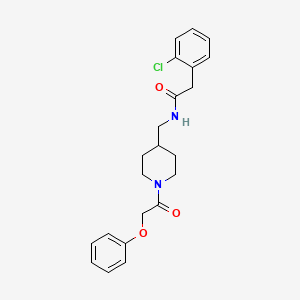

“2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine” is a chemical compound with the molecular formula C7H15N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The ethyl and ethan-1-amine groups are attached to the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, specific information about its melting point, boiling point, density, and other physical and chemical properties was not found in the available literature .作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction often involves binding to a specific receptor or enzyme, altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Based on the known activities of imidazole derivatives, the effects could range from anti-inflammatory and antitumor effects to antimicrobial and antiviral effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .

実験室実験の利点と制限

Etomidate is a useful tool for inducing anesthesia in animal models, as it has a rapid onset of action and a short duration of action. This allows for precise control over the depth and duration of anesthesia. However, 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine has limitations in that it can cause respiratory depression and apnea, and can also lead to adrenal suppression.

将来の方向性

There are a number of future directions for research on 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine, including the development of new analogs with improved pharmacological properties. There is also ongoing research into the mechanisms of action of this compound, including its effects on the GABA receptor and other neurotransmitter systems. Additionally, there is interest in using this compound as a tool for studying the neural circuits involved in anesthesia and consciousness.

合成法

Etomidate is synthesized through a multi-step process involving the reaction of imidazole with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through column chromatography and recrystallization.

科学的研究の応用

Etomidate is widely used in scientific research for its ability to induce anesthesia in animal models. It is commonly used in studies of the central nervous system, as it has been shown to affect the activity of GABA receptors in the brain. Etomidate is also used in studies of the cardiovascular system, as it has been shown to have effects on blood pressure and heart rate.

特性

IUPAC Name |

2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-2-7-9-4-6-10(7)5-3-8/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHBEIVEKHYEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2951136.png)

![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)

![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)

![2,4-Dimethyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2951139.png)

![Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate](/img/structure/B2951140.png)

![1-methyl-5-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2951142.png)

![3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2951151.png)

![(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951153.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)